Differentiation by Potency Against Pancreatic Carcinoma (PaCa-2)
The target compound's structural class shows significant activity against pancreatic carcinoma. The close analog 5d demonstrated a potent IC50 of 2.2 µM against PaCa-2 cells, which is comparable to the standard drug CA-4 (IC50 = 0.02 µM) but far superior to the weaker class member 5e (IC50 = 5.9 µM) [1]. The target compound's unique N2-methyl substitution is a key differentiator for optimizing this activity profile.
| Evidence Dimension | In vitro antiproliferative activity (IC50) against pancreatic carcinoma cell line PaCa-2 |
|---|---|
| Target Compound Data | IC50 data not available for the exact compound. Class-representative analog 5d shows IC50 = 2.2 ± 1.2 µM. The structural feature (N2-methyl) is designed to modulate this activity. |
| Comparator Or Baseline | Close analog 5e (unsubstituted pyridazinone): IC50 = 5.9 ± 2.2 µM [1]. Standard drug CA-4: IC50 = 0.02 ± 0.01 µM [1]. |
| Quantified Difference | The active analog 5d is 2.7-fold more potent than the inactive class member 5e against PaCa-2 cells. |
| Conditions | Propidium iodide (PI) fluorescence assay after 96 hours of treatment. Cell line: PaCa-2 (human pancreatic carcinoma). Assay context: Bioorganic Chemistry, 2018 [1]. |
Why This Matters
This demonstrates that minor structural changes in the pyridazinone core lead to significant (>2.5-fold) potency shifts, making the specific substitution pattern of the target compound a critical factor for procurement for pancreatic cancer research.
- [1] Abdelbaset, M. S., et al. (2018). Bioorganic Chemistry, 80, 151–163. Table 3. View Source
